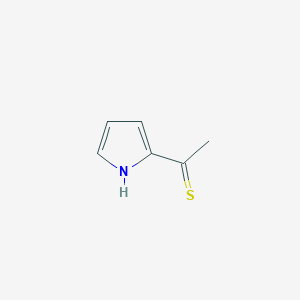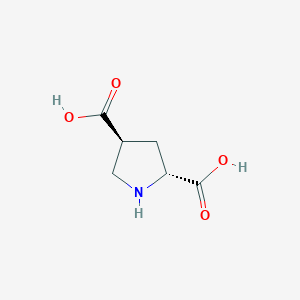
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one, also known as APB, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. APB has been shown to modulate the activity of certain ion channels in the brain, which has implications for understanding the mechanisms underlying neuronal signaling and synaptic plasticity.
Wirkmechanismus
The exact mechanism of action of 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one is not fully understood, but it is thought to act as a modulator of ion channel activity by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the context in which it is being studied.
Biochemische Und Physiologische Effekte
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of pain perception, and the modulation of body temperature. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one in lab experiments is its selectivity for certain ion channels, which allows researchers to investigate the specific role of these channels in various physiological processes. However, one limitation is that 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one may not fully replicate the effects of endogenous ligands that normally bind to these channels, which could limit the relevance of the findings to natural physiological processes.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one, including further investigation of its effects on specific ion channels and the development of more selective compounds that can modulate these channels with greater precision. Additionally, there is potential for the use of 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one in the development of treatments for neurological disorders and other conditions that involve ion channel dysfunction.
Synthesemethoden
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one can be synthesized using a variety of methods, including the reaction of 3-aminophenol with 2,3-dimethoxybenzaldehyde followed by cyclization in the presence of a suitable acid catalyst. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the benzopyran ring system.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one has been used extensively in scientific research as a tool for investigating the role of ion channels in neuronal signaling and synaptic plasticity. It has been shown to selectively modulate the activity of certain ion channels, including the NMDA receptor and the TRPV1 channel, which are involved in processes such as learning and memory, pain perception, and thermoregulation.
Eigenschaften
CAS-Nummer |
130599-49-4 |
|---|---|
Produktname |
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one |
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
5-amino-2-(3-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8H,16-17H2 |
InChI-Schlüssel |
LOFAPQYCKHXGFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
Synonyme |
4H-1-Benzopyran-4-one,5-amino-2-(3-aminophenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B164253.png)



![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)





